![molecular formula C15H14N2O3S B286381 Methyl 4-hydroxy-6-(methylsulfanyl)-2-(2-phenylvinyl)-5-pyrimidinecarboxylate](/img/structure/B286381.png)
Methyl 4-hydroxy-6-(methylsulfanyl)-2-(2-phenylvinyl)-5-pyrimidinecarboxylate
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Overview
Description
Methyl 4-hydroxy-6-(methylsulfanyl)-2-(2-phenylvinyl)-5-pyrimidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a pyrimidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-6-(methylsulfanyl)-2-(2-phenylvinyl)-5-pyrimidinecarboxylate is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in cancer cell growth and to have antioxidant properties that may be beneficial in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Methyl 4-hydroxy-6-(methylsulfanyl)-2-(2-phenylvinyl)-5-pyrimidinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as topoisomerase II and to induce apoptosis in cancer cells. In addition, it has been shown to have antioxidant properties that may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using Methyl 4-hydroxy-6-(methylsulfanyl)-2-(2-phenylvinyl)-5-pyrimidinecarboxylate in lab experiments is its potential therapeutic properties. It has been shown to have anticancer activity and may be beneficial in the treatment of neurodegenerative diseases. However, one of the limitations is the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the study of Methyl 4-hydroxy-6-(methylsulfanyl)-2-(2-phenylvinyl)-5-pyrimidinecarboxylate. One direction is to further investigate its mechanism of action and to identify its molecular targets. Another direction is to study its potential use in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved therapeutic properties.
Conclusion:
In conclusion, Methyl 4-hydroxy-6-(methylsulfanyl)-2-(2-phenylvinyl)-5-pyrimidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It has been studied for its anticancer activity and potential use in the treatment of neurodegenerative diseases. Further research is needed to fully understand its mechanism of action and to identify its molecular targets. The development of new synthesis methods for this compound may lead to the discovery of new derivatives with improved therapeutic properties.
Synthesis Methods
Methyl 4-hydroxy-6-(methylsulfanyl)-2-(2-phenylvinyl)-5-pyrimidinecarboxylate can be synthesized using various methods. One of the most common methods involves the reaction of 4-chloro-6-methyl-2-(2-phenylvinyl)pyrimidine with potassium thioacetate in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain Methyl 4-hydroxy-6-(methylsulfanyl)-2-(2-phenylvinyl)-5-pyrimidinecarboxylate.
Scientific Research Applications
Methyl 4-hydroxy-6-(methylsulfanyl)-2-(2-phenylvinyl)-5-pyrimidinecarboxylate has been studied for its potential therapeutic properties. It has been shown to have anticancer activity by inhibiting the growth of cancer cells. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C15H14N2O3S |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
methyl 4-methylsulfanyl-6-oxo-2-[(E)-2-phenylethenyl]-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H14N2O3S/c1-20-15(19)12-13(18)16-11(17-14(12)21-2)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,16,17,18)/b9-8+ |
InChI Key |
JGENPZYPCGXKME-CMDGGOBGSA-N |
Isomeric SMILES |
COC(=O)C1=C(N=C(NC1=O)/C=C/C2=CC=CC=C2)SC |
SMILES |
COC(=O)C1=C(N=C(NC1=O)C=CC2=CC=CC=C2)SC |
Canonical SMILES |
COC(=O)C1=C(N=C(NC1=O)C=CC2=CC=CC=C2)SC |
Origin of Product |
United States |
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